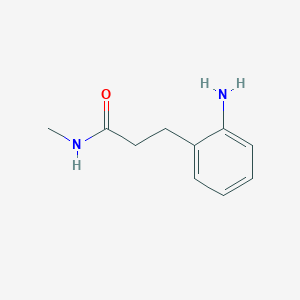
3-(2-aminophenyl)-N-methylpropanamide
Vue d'ensemble
Description
The compound “3-(2-aminophenyl)-N-methylpropanamide” is a derivative of aminophenyl compounds . These types of compounds often have interesting chemical and biological properties, which makes them subjects of various research studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-aminophenyl)-N-methylpropanamide” would depend on its exact molecular structure. Similar compounds, such as “3-(2-Aminophenyl)-2-propyn-1-ol”, have certain properties that can be determined through various analytical techniques .Applications De Recherche Scientifique
Field
This application falls under the field of Medicinal Chemistry and Oncology .
Application Summary
Ruthenium (II/III) complexes of 2-aminophenyl benzimidazole have been synthesized and their chemotherapeutic potential has been evaluated . These complexes have shown promising in vitro and in vivo anticancer activity .
Methods of Application
The interaction of the compounds with DNA was studied by both UV-Visible and fluorescence spectroscopies, revealing intercalation of both the Hapbim ligand and the Ru complexes . The in vitro cytotoxicity of the compounds was tested on human breast cancer (MCF7), human colorectal cancer (Caco2), and normal human liver cell lines (THLE-2) .
Results or Outcomes
The compound [RuCl3(DMSO)(Hapbim)] was found to be the most potent against cancer cells . The cytotoxic effect of this compound is shown to correlate with the ability of the Ru (III) complex to induce apoptosis and to cause cell-cycle arrest in the G2/M phase . Notably, both compounds were inactive in the noncancerous cell line . The anticancer effect of this compound has also been studied in an EAC (Ehrlich Ascites Carcinoma) mouse model .
Drug Delivery
Field
This application is in the field of Nanomedicine and Drug Delivery .
Application Summary
Polymersomes, vesicular nanostructures enclosed by a bilayer-membrane self-assembled from amphiphilic block copolymers, have found various applications in different research fields such as drug delivery . These polymersomes exhibit higher stability compared with their biological analogues (e.g. liposomes) .
Methods of Application
The design and strategies for fabricating permeable polymersomes include polymersomes with intrinsic permeability, the formation of nanopores in the membrane bilayers by protein insertion, and the construction of stimuli-responsive polymersomes .
Results or Outcomes
The results showed that polymersomes became permeable at pH ∼6.5 . This permeability can be used for the controlled release of drugs .
Synthesis of Secondary Amides
Field
This application is in the field of Organic Chemistry .
Application Summary
An efficient method for synthesizing secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate has been developed . This strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation .
Methods of Application
The synthesis involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate . The leaving group can be easily recuperated as a carbonylated N-heterocycle .
Results or Outcomes
The protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates . The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
Synthesis of Quinoxaline Derivatives
Field
This application is in the field of Medicinal Chemistry .
Application Summary
Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory . The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .
Methods of Application
Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented . For example, the synthesis of potential chemotherapic quinoxalinones via biocatalysis involves the reaction of o-phenylenediamine and oxalic acid .
Results or Outcomes
Quinoxaline derivatives have shown diverse pharmacological activities .
Antimicrobial Activity
Field
This application is in the field of Pharmacology .
Application Summary
Quinoxaline derivatives have shown antimicrobial activity . These compounds can act as bacteriocides and insecticides .
Methods of Application
The antimicrobial activity of these compounds is typically evaluated using in vitro assays against a variety of bacterial and fungal strains .
Results or Outcomes
Quinoxaline derivatives have shown significant antimicrobial activity, making them potential candidates for the development of new antimicrobial agents .
Anti-Inflammatory and Analgesic Activity
Field
This application is in the field of Pharmacology .
Application Summary
Quinoxaline derivatives have shown anti-inflammatory and analgesic activity . These compounds can potentially be used in the treatment of conditions characterized by inflammation and pain .
Methods of Application
The anti-inflammatory and analgesic activity of these compounds is typically evaluated using in vivo animal models .
Results or Outcomes
Quinoxaline derivatives have shown significant anti-inflammatory and analgesic activity, making them potential candidates for the development of new anti-inflammatory and analgesic agents .
Safety And Hazards
Orientations Futures
Research into aminophenyl compounds and their derivatives is ongoing, with many potential applications in medicinal chemistry, sensing technologies, and other areas . Future research will likely continue to explore these possibilities and develop new synthetic methods and applications for these compounds.
Propriétés
IUPAC Name |
3-(2-aminophenyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGFVJFXFLKIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651606 | |
| Record name | 3-(2-Aminophenyl)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminophenyl)-N-methylpropanamide | |
CAS RN |
1018506-37-0 | |
| Record name | 3-(2-Aminophenyl)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1518767.png)
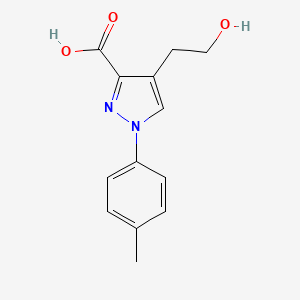

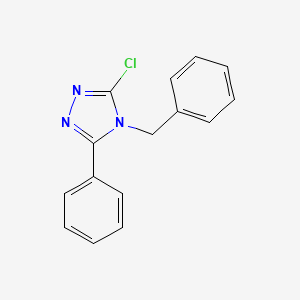
![4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B1518773.png)
![N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1518774.png)
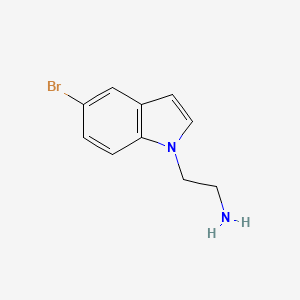

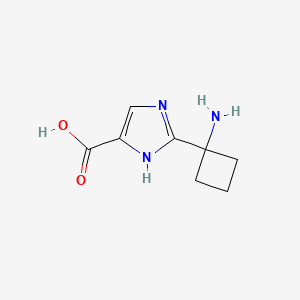
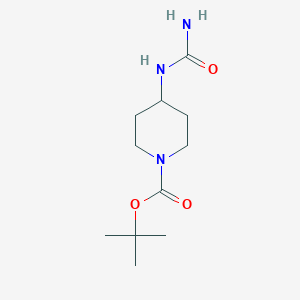

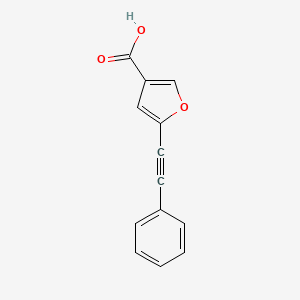
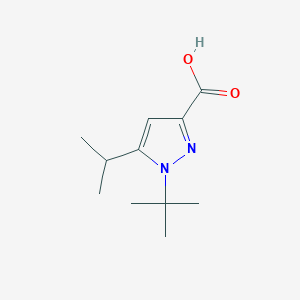
![2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1518790.png)